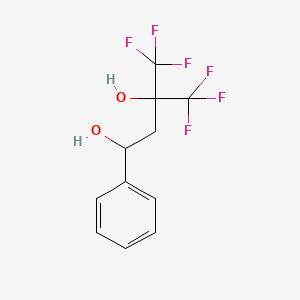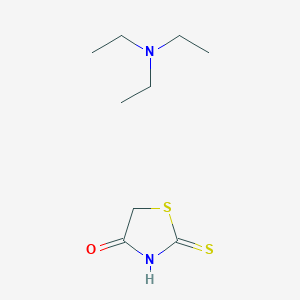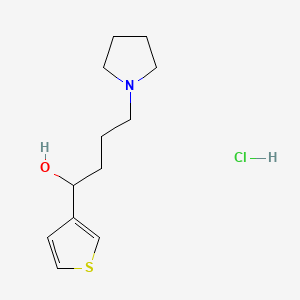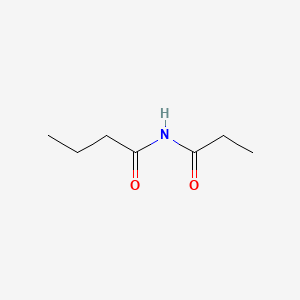
Butanamide, N-(1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(1-oxopropyl)- is an organic compound with the molecular formula C7H13NO2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(1-oxopropyl)- can be achieved through several methods. One common approach involves the reaction of N-butylpropionamide with propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-(1-oxopropyl)- may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-(1-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism by which Butanamide, N-(1-oxopropyl)- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyramide: Similar in structure but lacks the oxopropyl group.
Acetamide: A simpler amide with a shorter carbon chain.
Propionamide: Similar to Butanamide, N-(1-oxopropyl)- but with a different substituent on the nitrogen atom.
Uniqueness
Butanamide, N-(1-oxopropyl)- is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications and distinguishes it from other amides .
Eigenschaften
CAS-Nummer |
32796-69-3 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
N-propanoylbutanamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-7(10)8-6(9)4-2/h3-5H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
IWNOLSWCBOWZCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
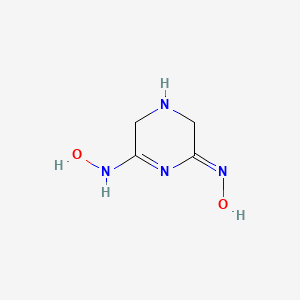
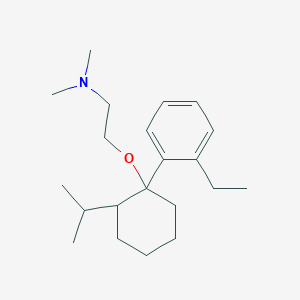
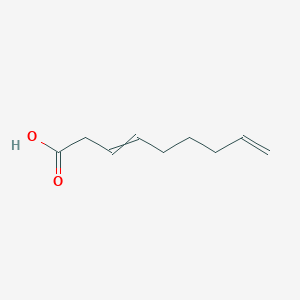

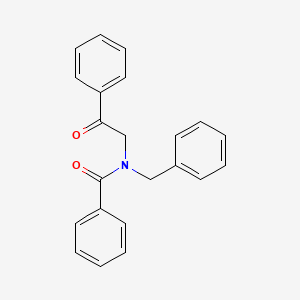
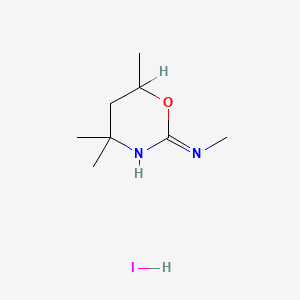
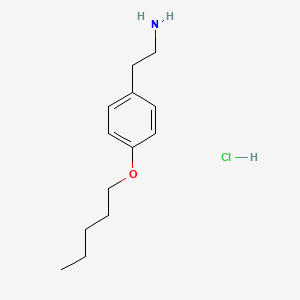
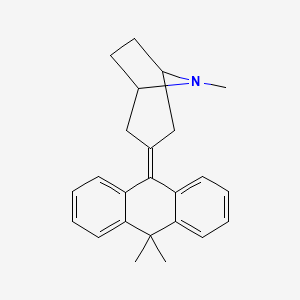
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

